molecular formula C19H17ClN4O3 B2685359 methyl 2-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate CAS No. 904817-69-2

methyl 2-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate

Cat. No.: B2685359
CAS No.: 904817-69-2
M. Wt: 384.82
InChI Key: WAWSKXBBEPWQGA-UHFFFAOYSA-N
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Description

Methyl 2-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a complex organic compound that features a triazole ring, a chlorinated aromatic ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Esterification: The benzoic acid derivative is esterified using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can target the triazole ring or the aromatic ring.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 2-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used to study the effects of triazole-containing compounds on biological systems.

Mechanism of Action

The mechanism of action of methyl 2-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorine atom and the benzoate ester can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate
  • 5-chloro-2-(4-chloro-1H-1,2,3-triazole-1-yl)benzoate
  • 2-amino-5-chlorobenzoate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, chlorinated aromatic ring, and benzoate ester makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-[[1-(5-chloro-2-methylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c1-11-8-9-13(20)10-16(11)24-12(2)17(22-23-24)18(25)21-15-7-5-4-6-14(15)19(26)27-3/h4-10H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWSKXBBEPWQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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